2-Benzyl-4-(diethylamino)butanoic acid
Description
Properties
IUPAC Name |
2-benzyl-4-(diethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-16(4-2)11-10-14(15(17)18)12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBSCZVMMZLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936475 | |
| Record name | 2-Benzyl-4-(diethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-24-7 | |
| Record name | α-[2-(Diethylamino)ethyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dolispan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-(diethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Diethylamine with Benzyl Halides
The most widely reported method involves the alkylation of diethylamine using benzyl bromide or chloride. This two-step process proceeds via nucleophilic substitution:
-
Formation of the Quaternary Ammonium Intermediate
Diethylamine reacts with benzyl halide in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, mediated by sodium hydride (NaH) as a base. The reaction achieves 78–85% yield after 6–8 hours, with the following stoichiometry:Critical parameters:
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Temperature control (±2°C) to minimize polyalkylation
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Benzyl halide purity >98% (HPLC-grade)
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Molar ratio 1:1.05 (amine:halide)
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Introduction of Butanoic Acid Moiety
The quaternary ammonium intermediate undergoes carboxylation via Michael addition with acrylic acid derivatives. Using methyl acrylate in dimethylformamide (DMF) at 80°C for 12 hours yields the ester precursor, which is hydrolyzed with 6M HCl to the final product.
Key Data:
Condensation with Butyric Acid Derivatives
An alternative route employs pre-formed butyric acid intermediates:
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Benzylation of 4-Aminobutyric Acid
4-Aminobutyric acid reacts with benzyl chloride in alkaline medium (pH 10–11) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 40°C for 24 hours, achieving 70–73% yield. -
Diethylation of the Amino Group
The secondary amine undergoes exhaustive ethylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃). Ethanol-water (3:1 v/v) solvent system at reflux (78°C) for 18 hours provides 81% conversion.
Comparative Efficiency:
| Method | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| Alkylation (Sec 1.1) | 20 | 68 | <2% dialkylated |
| Condensation (Sec 1.2) | 42 | 59 | 5–7% hydrolysis |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize plug-flow reactors (PFRs) for large-scale synthesis:
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Reactor Parameters:
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Volume: 500–2000 L
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Pressure: 2–5 bar
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Temperature gradient: 50°C → 25°C
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Residence time: 90–120 minutes
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A patented configuration (CN106349091A) couples three reaction zones:
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Alkylation chamber (residence time: 30 min)
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Carboxylation loop (residence time: 45 min)
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Acid hydrolysis unit (residence time: 15 min)
Performance Metrics:
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Throughput: 120–150 kg/day
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Energy consumption: 18–22 kWh/kg
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Waste generation: 0.8–1.2 kg/kg product
Molten-State Synthesis
The CN106349091A patent describes a solvent-free approach using:
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3-N,N-diethylaminophenol
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Phthalic anhydride
Procedure:
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Heat reactants to 160–180°C until molten (15–20 min)
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Maintain at 140°C for 2 hours post-solidification
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Add toluene (10% v/w) to disperse solids
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Adjust pH to 3–6 with dilute HCl
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Recrystallize from ethanol-water (4:1)
Advantages:
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94–96% atom economy
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98.5% purity without chromatography
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83% isolated yield
Purification and Characterization
Crystallization Optimization
Recrystallization solvents significantly impact product quality:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol-water (4:1) | 99.1 | Needles (50–100µm) |
| Acetone-hexane (1:3) | 98.7 | Plates (200–300µm) |
| THF-pentane (1:5) | 97.9 | Irregular aggregates |
Optimal conditions use ethanol-water with 0.1% acetic acid additive, yielding 99.3% pure crystals.
Spectroscopic Characterization
Key Spectral Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.81 (q, J=7.2 Hz, 4H, NCH₂), 3.02 (dd, J=13.6, 6.8 Hz, 1H, CHCO₂H), 2.65–2.58 (m, 2H, CH₂N), 1.24 (t, J=7.2 Hz, 6H, CH₃)
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IR (KBr): 2965 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O), 1585 cm⁻¹ (Ar C=C)
Comparative Analysis of Methodologies
| Parameter | Alkylation Route | Condensation Route | Molten-State Synthesis |
|---|---|---|---|
| Raw material cost ($/kg) | 120–140 | 95–110 | 80–90 |
| Environmental factor (E) | 18.7 | 23.4 | 6.2 |
| Space-time yield (kg/m³·h) | 1.8 | 0.9 | 4.1 |
| Scalability | Pilot to industrial | Lab to pilot | Industrial only |
Environmental factor calculated using Sheldon’s E-factor: kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(diethylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Products include benzyl ketones or benzoic acids.
Reduction: Products include benzyl alcohols or benzylamines.
Substitution: Products include bromobenzyl or nitrobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Benzyl-4-(diethylamino)butanoic acid serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its structural features allow it to interact with biological targets effectively.
Case Study:
Research indicates that compounds similar to this one have been evaluated for their ability to inhibit retinol binding protein (RBP4), which is linked to age-related macular degeneration (AMD). By reducing RBP4 levels, these compounds can potentially decrease the formation of toxic lipofuscin bisretinoids in retinal cells, thereby offering therapeutic benefits for AMD patients .
Enzyme Inhibition Studies
The compound is utilized in studies focused on enzyme inhibition and receptor binding mechanisms. The diethylamino group enhances its interaction with specific receptors, which can lead to inhibition or activation of biological pathways.
Research Findings:
In vitro studies have demonstrated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .
Industrial Applications
In industrial settings, this compound is employed as a building block for specialty chemicals. Its versatility allows it to be used in various formulations and processes.
Applications Include:
- Production of surfactants and emulsifiers.
- Use in polymer chemistry as a modifier.
- Development of agrochemicals due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(diethylamino)butanoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The benzyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Amino Groups
(a) (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride
- Molecular Formula: C₁₄H₂₁ClNO₂ .
- Key Differences: The dimethylamino group replaces diethylamino, reducing steric bulk and altering solubility. This analog is a controlled substance, likely used as a pharmaceutical intermediate (e.g., impurity in Dimetindene Maleate synthesis) .
- Physicochemical Properties: Lower molecular weight (due to methyl vs. ethyl groups) and modified polarity. Exact data are proprietary but expected to differ in melting point and solubility compared to the diethylamino variant.
(b) 4-(Diethylamino)butanoic Acid Derivatives
- Example: 4-(Dimethylamino)butanoic acid.
- Key Differences: Absence of the benzyl group reduces aromaticity and lipophilicity. Such derivatives are simpler amino acids with applications in peptide synthesis or surfactants.
Functional Derivatives: Aromatic and Aliphatic Butanoic Acids
(a) 4-(2-Methoxyphenyl)butanoic Acid
- Molecular Formula : C₁₁H₁₄O₃ .
- Key Differences: A methoxyphenyl group replaces the benzyl and diethylamino groups. This compound has a lower molecular weight (194.23 g/mol) and distinct applications in organic synthesis due to its methoxy functional group .
(b) Aliphatic Butanoic Acids
- Examples: Butanoic acid (C₄H₈O₂), 3-methyl butanoic acid (C₅H₁₀O₂) .
- Key Differences: Simpler structures lacking amino or aromatic groups. These acids are volatile (e.g., butanoic acid boils at 163°C) and contribute to odor profiles in foods and beverages .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 2-Benzyl-4-(diethylamino)butanoic Acid and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₃NO₂ | 249.349 | 387.7 | Benzyl, diethylamino, COOH | Pharmaceuticals, organic synthesis |
| 4-(2-Methoxyphenyl)butanoic acid | C₁₁H₁₄O₃ | 194.23 | Not reported | Methoxyphenyl, COOH | Organic intermediates |
| (2RS)-2-Benzyl-4-(dimethylamino)butanoic acid HCl | C₁₄H₂₁ClNO₂ | 278.78 (HCl salt) | Not reported | Benzyl, dimethylamino, COOH | Pharmaceutical impurity control |
| Butanoic acid | C₄H₈O₂ | 88.11 | 163 | COOH | Food flavoring, industrial solvents |
Biological Activity
2-Benzyl-4-(diethylamino)butanoic acid (CAS No. 1613-24-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a butanoic acid moiety with a diethylamino group. This unique structure contributes to its distinctive chemical and biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Key findings include:
-
Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Streptococcus pyogenes
- Enterococcus faecalis
- Escherichia coli
- Klebsiella pneumoniae
- Bacillus subtilis
- Proteus mirabilis
- Minimum Inhibitory Concentration (MIC) : The MIC values for these bacteria indicate the potency of the compound. For instance, it has demonstrated an MIC of 32 µg/mL against Bacillus subtilis, highlighting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes:
- Selective COX-2 Inhibition : Studies have reported IC values ranging from 0.06 to 0.09 μM for COX-2 inhibition, suggesting a strong potential for managing inflammation without the common side effects associated with traditional NSAIDs.
- In Vivo Efficacy : In animal models, derivatives of this compound significantly reduced paw edema, demonstrating their effectiveness in reducing inflammation markers such as TNF-α and PGE-2.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Modifications on the aromatic ring and the butanoic acid moiety can enhance or diminish both antimicrobial and anti-inflammatory activities.
- For example, introducing different functional groups can impact the compound's efficacy against specific pathogens and its selectivity towards COX enzymes.
Antibacterial Study
A study conducted on various derivatives of this compound demonstrated significant activity against resistant strains of bacteria. This highlights the compound's potential in overcoming antibiotic resistance.
Inflammation Model
In a paw edema model, derivatives were tested for their ability to reduce inflammation markers such as TNF-α and PGE-2. The results showed promising outcomes that warrant further clinical evaluation.
Safety Profile Assessment
Toxicological evaluations revealed that certain derivatives had minimal adverse effects on liver and kidney functions, suggesting a favorable safety profile compared to traditional NSAIDs.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | COX Inhibition (IC50) | Safety Profile |
|---|---|---|---|
| This compound | High | 0.06 - 0.09 μM | Favorable |
| 2-Benzyl-4-(dimethylamino)butanoic acid | Moderate | Not specified | Moderate |
| 2-Benzyl-4-(methylamino)butanoic acid | Low | Not specified | Poor |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 2-Benzyl-4-(diethylamino)butanoic acid in synthetic chemistry research?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment (>97% by GC, as in commercial standards), and mass spectrometry (MS) to verify molecular weight (249.349 g/mol, consistent with C₁₅H₂₃NO₂) . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related compounds .
Q. How should researchers approach the purification of this compound following synthesis?
- Methodology : Post-synthesis purification can involve recrystallization using solvents like ethanol or ethyl acetate, optimizing temperature gradients to isolate high-purity crystals. Column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexane) is effective for removing byproducts. Ensure purity >97% via GC or HPLC, as standard in reagent-grade protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to OSHA guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps. Waste must be segregated and disposed via certified hazardous waste services, as improper handling risks environmental contamination .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with target enzymes?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameters : Apply AMBER or CHARMM force fields to model interactions. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability.
- Data Interpretation : Compare binding energies (ΔG) of derivatives to identify structure-activity relationships (SAR), as shown in quinoline-4-yl analogs with IC₅₀ values ranging from <10 μM to >300 μM .
Q. What strategies are effective for resolving discrepancies in biological activity data of this compound derivatives across different assay conditions?
- Methodology :
- Assay Validation : Standardize conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of IC₅₀ differences. Use dose-response curves to calculate EC₅₀ with 95% confidence intervals.
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 10-fold higher potency than -CF₃ analogs under identical assay conditions, highlighting substituent effects .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate the bioavailability of this compound?
- Methodology :
- Animal Models : Use Sprague-Dawley rats (n=6/group) for oral/intravenous administration.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Analytics : Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Compare with in vitro metabolic stability data from liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
